molecular formula C13H13NO2 B1345503 4-Methoxy-alpha-pyridylbenzyl alcohol CAS No. 27805-39-6

4-Methoxy-alpha-pyridylbenzyl alcohol

Cat. No.: B1345503
CAS No.: 27805-39-6
M. Wt: 215.25 g/mol
InChI Key: OQFKODRWEHYZQP-UHFFFAOYSA-N
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Description

4-Methoxy-alpha-pyridylbenzyl alcohol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is widely used in scientific research due to its unique properties and reactivity.


Synthesis Analysis

The synthesis of this compound involves the reaction of picolinaldehyde with 4-methoxyphenylmagnesium chloride in tetrahydrofuran at -78 °C . The reaction mixture is stirred at -78 °C for 5 minutes, then at room temperature for 10 minutes. The reaction is quenched by the addition of saturated aqueous ammonium chloride, and then extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The structure includes a pyridyl group (a nitrogen-containing ring), a benzyl group (a ring with a CH2 group), and a methoxy group (an oxygen atom bonded to a methyl group).


Physical and Chemical Properties Analysis

This compound has a melting point of 131.5 °C and a boiling point of 180-185 °C under a pressure of 1 Torr . Its density is predicted to be 1.167±0.06 g/cm3, and it has a pKa value of 12.73±0.20 .

Scientific Research Applications

Protecting Group for Carboxylic Acids

4-Methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids. This derivative, when combined with corresponding acids, results in esters that can be hydrolyzed efficiently. The process shows compatibility with various functional groups that are sensitive to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

Photocatalytic Oxidation Studies

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, has been studied using a TiO2 photocatalyst under O2 atmosphere. The oxidation process is highly selective and efficient, facilitated by both UV-light and visible light irradiation. This research contributes to understanding the mechanisms behind photocatalytic oxidation reactions (Higashimoto et al., 2009).

Rooting Enhancement in Plant Cuttings

Benzyl alcohols, including methoxy derivatives like 4-methoxybenzyl alcohol, have been observed to enhance the rooting process in bean cuttings more efficiently than hydroxy derivatives. The position of the methoxy group does not significantly influence the rooting activity, offering insights into plant growth regulation (Vázquez, Rodriguez, & Torron, 1983).

Photosensitized Oxidation

Studies on 4-methoxybenzyl alcohol derivatives under photosensitized oxidation reveal the formation of radical cations and their subsequent reactivity. This research is crucial for understanding the chemical behavior of these compounds under specific conditions, which could be relevant in various chemical synthesis processes (Del Giacco, Faltoni, & Elisei, 2008).

Solid-Phase Peptide Synthesis

Derivatives of 4-methoxybenzyl alcohol have been demonstrated as effective protecting groups and linkers for solid-phase peptide synthesis. These compounds exhibit stability under specific conditions and can be removed under reductive acidolytic conditions, showing their potential in the field of peptide synthesis (Thennarasu & Liu, 2010).

Photocatalytic Transformation in Aqueous Zinc Oxide Suspensions

The photocatalytic transformations of 4-methoxybenzyl alcohol were studied in aqueous zinc oxide suspensions. This study sheds light on the mechanisms involved in photocatalytic transformations, which can be significant in environmental and chemical engineering applications (Richard, Bosquet, & Pilichowski, 1997).

Safety and Hazards

4-Methoxy-alpha-pyridylbenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to avoid breathing its dust or vapors, and to avoid getting it in the eyes, on the skin, or on clothing .

Biochemical Analysis

Biochemical Properties

4-Methoxy-alpha-pyridylbenzyl alcohol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Furthermore, this compound can influence gene expression by acting on transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . These effects highlight the compound’s potential impact on cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression patterns . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular stress. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell . The compound’s interaction with metabolic enzymes highlights its role in cellular metabolism and its potential impact on metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the subcellular level and for identifying potential targets for therapeutic intervention.

Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFKODRWEHYZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284951
Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27805-39-6
Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Record name 4-Methoxy-alpha-pyridylbenzyl alcohol
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Record name NSC163361
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Record name α-(4-Methoxyphenyl)-2-pyridinemethanol
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Record name 4-methoxy-α-pyridylbenzyl alcohol
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Synthesis routes and methods

Procedure details

To one mole of butyl lithium (15% in hexane) at -40° C under nitrogen is added gradually a solution of 142 g (0.9 mol) of 2-bromopyridine in 340 ml. of ether, maintaining the temperature below -40° C. After stirring for 15 minutes at this temperature, a solution of 122 g (0.9 mol) of 4-methoxybenzaldehyde in 250 ml of ether is added, with the temperature below -15° C. The reaction mixture is stirred for 40 minutes at this temperature, quenched in 1.5 l ice water. The solid is filtered and washed with cold ether to give 4-methoxyphenyl-2-pyridylcarbinol, m.p. 126°-130° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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